molecular formula C4H8F2O2 B2608802 2,2-Difluoro-3-methoxypropan-1-ol CAS No. 1247089-57-1

2,2-Difluoro-3-methoxypropan-1-ol

Cat. No.: B2608802
CAS No.: 1247089-57-1
M. Wt: 126.103
InChI Key: CVPCFINYDBWLCG-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-methoxypropan-1-ol is an organic compound with the molecular formula C4H8F2O2 and a molecular weight of 126.1 g/mol . It is a liquid at room temperature and is known for its unique chemical properties due to the presence of both fluorine and methoxy groups.

Scientific Research Applications

2,2-Difluoro-3-methoxypropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Its unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information for 2,2-Difluoro-3-methoxypropan-1-ol indicates that it has some hazards associated with it. The GHS pictograms signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-methoxypropan-1-ol typically involves the deoxyfluorination of alcohols. One common method includes the reaction of 2,2-difluoropropane-1,3-diol with sodium hydride in tetrahydrofuran, followed by the addition of methyl iodide . This reaction proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of deoxyfluorination and the use of fluorinating agents are likely employed on a larger scale to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-methoxypropan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols.

Mechanism of Action

The mechanism by which 2,2-Difluoro-3-methoxypropan-1-ol exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroethanol: Similar in structure but lacks the methoxy group.

    3,3-Difluoro-2-methoxypropan-1-ol: Similar but with different positioning of the fluorine atoms.

    2,2,3,3-Tetrafluoropropanol: Contains more fluorine atoms, leading to different chemical properties.

Uniqueness

2,2-Difluoro-3-methoxypropan-1-ol is unique due to the combination of fluorine and methoxy groups, which impart distinct reactivity and stability. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,2-difluoro-3-methoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2O2/c1-8-3-4(5,6)2-7/h7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPCFINYDBWLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247089-57-1
Record name 2,2-difluoro-3-methoxypropan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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